molecular formula C11H15NO2 B14642471 2-Propenamide, N,N-diethyl-3-(2-furanyl)- CAS No. 51825-02-6

2-Propenamide, N,N-diethyl-3-(2-furanyl)-

Cat. No.: B14642471
CAS No.: 51825-02-6
M. Wt: 193.24 g/mol
InChI Key: SNAOWLCUPMYHIR-UHFFFAOYSA-N
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Description

2-Propenamide, N,N-diethyl-3-(2-furanyl)- is an organic compound that belongs to the class of amides It is characterized by the presence of a propenamide group attached to a diethylamine and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenamide, N,N-diethyl-3-(2-furanyl)- typically involves the reaction of 2-furylamine with diethylamine and acryloyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 2-furylamine, diethylamine, acryloyl chloride.

    Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen, to prevent oxidation. Solvents like dichloromethane or tetrahydrofuran are commonly used.

    Procedure: The 2-furylamine is first reacted with diethylamine to form an intermediate. This intermediate is then reacted with acryloyl chloride to yield 2-Propenamide, N,N-diethyl-3-(2-furanyl)-.

Industrial Production Methods

In an industrial setting, the production of 2-Propenamide, N,N-diethyl-3-(2-furanyl)- may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

2-Propenamide, N,N-diethyl-3-(2-furanyl)- can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The propenamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Furan derivatives with various functional groups.

    Reduction: Corresponding amines.

    Substitution: Substituted propenamides with different nucleophiles.

Scientific Research Applications

2-Propenamide, N,N-diethyl-3-(2-furanyl)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Propenamide, N,N-diethyl-3-(2-furanyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of biological pathways. The furan ring and amide group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Propenamide, N,N-dimethyl-: Similar structure but with dimethyl groups instead of diethyl groups.

    2-Propanamine, N,N-diethyl-: Contains a propanamine group instead of a propenamide group.

Uniqueness

2-Propenamide, N,N-diethyl-3-(2-furanyl)- is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties. The combination of the propenamide group with diethylamine and furan makes it a versatile compound with diverse applications.

Properties

CAS No.

51825-02-6

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

N,N-diethyl-3-(furan-2-yl)prop-2-enamide

InChI

InChI=1S/C11H15NO2/c1-3-12(4-2)11(13)8-7-10-6-5-9-14-10/h5-9H,3-4H2,1-2H3

InChI Key

SNAOWLCUPMYHIR-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C=CC1=CC=CO1

Origin of Product

United States

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